molecular formula C14H23NO2S B14930427 2,4,5-trimethyl-N-(pentan-3-yl)benzenesulfonamide

2,4,5-trimethyl-N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B14930427
M. Wt: 269.40 g/mol
InChI Key: CHQCDUXDMGUJIQ-UHFFFAOYSA-N
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Description

N-(1-ETHYLPROPYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. This compound, in particular, has unique structural features that make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYLPROPYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with N-(1-ethylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of N-(1-ETHYLPROPYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE follows a similar synthetic route but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYLPROPYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(1-ETHYLPROPYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-ETHYLPROPYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzymes involved in essential biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ETHYLPROPYL)-2,6-DINITRO-3,4-XYLIDINE: A dinitroaniline herbicide with similar structural features but different applications.

    N-(1-METHYLBUTYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE: A structural analog with a different alkyl chain, leading to variations in its chemical and biological properties.

Uniqueness

N-(1-ETHYLPROPYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific alkyl chain and trimethylbenzene core, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2,4,5-trimethyl-N-pentan-3-ylbenzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-6-13(7-2)15-18(16,17)14-9-11(4)10(3)8-12(14)5/h8-9,13,15H,6-7H2,1-5H3

InChI Key

CHQCDUXDMGUJIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

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